molecular formula C17H17N5O3 B2948962 3-((1-(6-Methoxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-29-1

3-((1-(6-Methoxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2948962
CAS No.: 2034479-29-1
M. Wt: 339.355
InChI Key: CRDTXGBIJSUXEE-UHFFFAOYSA-N
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Description

3-((1-(6-Methoxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of molecular interactions .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound’s potential to interact with various biological targets suggests it could influence multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Properties

IUPAC Name

3-[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-15-5-4-12(10-21-15)17(23)22-8-2-3-13(11-22)25-16-14(9-18)19-6-7-20-16/h4-7,10,13H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDTXGBIJSUXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.